molecular formula C18H21NO5S2 B2600741 N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 2319838-10-1

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2600741
CAS No.: 2319838-10-1
M. Wt: 395.49
InChI Key: YMEIDFUGFAXMEI-UHFFFAOYSA-N
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Description

The compound N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide features a 2,3-dihydro-1,4-benzodioxine core linked to a sulfonamide group. The sulfonamide nitrogen is substituted with a [4-(thiophen-3-yl)oxan-4-yl]methyl moiety, combining aromatic, heterocyclic (thiophene and tetrahydropyran), and sulfonamide functionalities.

Properties

IUPAC Name

N-[(4-thiophen-3-yloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S2/c20-26(21,15-1-2-16-17(11-15)24-9-8-23-16)19-13-18(4-6-22-7-5-18)14-3-10-25-12-14/h1-3,10-12,19H,4-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEIDFUGFAXMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

    Oxane Ring Formation: The oxane ring is typically formed through the cyclization of a diol with an appropriate leaving group under acidic conditions.

    Benzodioxine Formation: The benzodioxine moiety can be synthesized by the cyclization of catechol with an appropriate dihalide.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can increase the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The benzodioxine moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzodioxine moiety.

Scientific Research Applications

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting its effects by modulating these pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Core Structural Similarities

The 2,3-dihydro-1,4-benzodioxine-sulfonamide scaffold is a common feature among analogs (e.g., ). Key variations arise from substituents on the sulfonamide nitrogen and additional heterocyclic groups. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound Not explicitly given Not provided [4-(Thiophen-3-yl)oxan-4-yl]methyl Thiophene and tetrahydropyran hybrid; potential for π-π interactions
N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide C₂₄H₂₆FN₃O₅S 487.546 Piperazinyl, 4-fluorophenyl, furyl-ethyl Polar piperazine group; fluorophenyl enhances lipophilicity
N-{4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide C₂₂H₂₂N₂O₆S₂ 486.550 3,4-Dimethylphenyl sulfamoyl Bulky substituent; steric effects may influence binding
N-{2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide C₁₇H₁₆F₃NO₅S 403.373 Trifluoromethylphenyl, hydroxyethyl CF₃ group enhances metabolic stability; hydroxyethyl improves solubility

Pharmacological and Physicochemical Properties

While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:

  • Lipophilicity and Bioavailability :
    • The thiophene-tetrahydropyran hybrid in the target compound may enhance membrane permeability compared to polar piperazine () or hydrophilic hydroxyethyl () analogs .
    • The trifluoromethyl group in ’s compound improves metabolic stability, a feature absent in the target compound but critical for drug design .

Key Research Findings and Challenges

  • Bulky substituents (e.g., 3,4-dimethylphenyl in ) may limit solubility but improve selectivity .
  • Crystallography and Modeling :
    • Programs like SHELXL () are widely used for small-molecule crystallography, which could resolve the target compound’s conformation and tautomeric state .

Biological Activity

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiophene ring, an oxane moiety, and a benzodioxine sulfonamide group. Its molecular formula is C16H17N3O3SC_{16}H_{17}N_{3}O_{3}S with a molecular weight of approximately 395.5 g/mol.

PropertyValue
Molecular FormulaC₁₆H₁₇N₃O₃S
Molecular Weight395.5 g/mol
CAS Number2320725-89-9

Recent studies indicate that compounds with similar structures often exhibit inhibition of carbonic anhydrase (CA) isoforms, which are critical in various physiological processes including pH regulation and fluid balance. The inhibition of CA IX and XII isoforms has been linked to anti-cancer activity, particularly in targeting tumor-associated membranes .

Biological Activity

1. Inhibition Studies:
Research has demonstrated that sulfonamide derivatives can act as effective inhibitors of carbonic anhydrases. For instance, the compound's activity was assessed against various CA isoforms using hydrolysis assays with substrates like 4-nitrophenyl acetate (4-NPA). The results indicated significant inhibitory effects on CA IX and XII, suggesting potential therapeutic applications in oncology .

2. Cardiovascular Effects:
Another area of interest is the compound's influence on cardiovascular parameters. Studies involving isolated rat heart models have shown that certain sulfonamide derivatives can modulate perfusion pressure and coronary resistance. These effects are hypothesized to be mediated through interactions with calcium channels, leading to vasodilation and improved cardiac function .

Case Studies

Case Study 1: Carbonic Anhydrase Inhibition
In a study published in Drug Target Insights, researchers synthesized several thiadiazole sulfonamide derivatives and evaluated their inhibitory effects on CA isoforms. The findings revealed that modifications to the sulfonamide group significantly enhanced inhibitory potency against CA IX, indicating a promising avenue for developing anti-cancer agents based on this scaffold .

Case Study 2: Cardiovascular Impact
A separate investigation focused on the cardiovascular effects of benzenesulfonamide derivatives found that compounds similar to this compound could effectively decrease coronary resistance and perfusion pressure in isolated rat hearts. This suggests that such compounds might be beneficial in treating conditions like pulmonary hypertension .

Q & A

Q. What are the standard synthetic protocols for N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the oxane (tetrahydropyran) ring via cyclization of 4-(thiophen-3-yl)butane-1,4-diol under acidic conditions.
  • Step 2 : Introduction of the sulfonamide group through nucleophilic substitution, where 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride reacts with the amine group on the oxane-methyl intermediate.
  • Critical conditions : Use of bases (e.g., triethylamine) to deprotonate the amine and polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .

Q. How is the compound’s structure confirmed after synthesis?

Key analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm connectivity of the benzodioxine, oxane, and thiophene moieties. For example, the sulfonamide proton appears as a singlet near δ 7.5 ppm in DMSO-d6 .
  • Mass spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H]+^+ at m/z 452.1).
  • X-ray crystallography (if crystalline): Resolves stereochemistry and bond angles .

Q. What functional groups dictate the compound’s reactivity?

  • Sulfonamide group : Participates in hydrogen bonding and acts as a leaving group under basic conditions.
  • Benzodioxine ring : Electron-rich due to oxygen atoms, making it susceptible to electrophilic substitution.
  • Thiophene moiety : Can undergo halogenation or cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

  • Reagent purity : Impure sulfonyl chloride intermediates reduce yields. Use freshly distilled reagents or in situ generation .
  • Solvent effects : Polar solvents (e.g., DMF) improve solubility but may promote side reactions. Compare yields in DCM vs. DMF .
  • Temperature control : Exothermic reactions (e.g., sulfonylation) require slow addition and cooling to 0–5°C to avoid decomposition .

Q. What strategies optimize reaction conditions for scale-up synthesis?

  • Design of Experiments (DOE) : Systematically vary temperature, solvent, and catalyst loading to identify optimal parameters.
  • Flow chemistry : Continuous flow systems improve heat dissipation and reduce side products in exothermic steps .
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and intermediates in real time .

Q. How can mechanistic studies elucidate the sulfonamide group’s role in biological activity?

  • Kinetic isotope effects : Replace labile protons (e.g., NH in sulfonamide) with deuterium to study hydrogen bonding in enzyme inhibition .
  • Molecular docking : Simulate interactions with target proteins (e.g., carbonic anhydrase) to identify binding motifs .
  • Proteolysis-targeting chimeras (PROTACs) : Modify the sulfonamide to link the compound to E3 ubiquitin ligases, enabling targeted protein degradation .

Q. How do structural modifications affect the compound’s stability under physiological conditions?

  • pH-dependent stability : Test degradation in buffers (pH 1–10) via HPLC. The benzodioxine ring is prone to oxidation at pH > 8 .
  • Metabolic profiling : Incubate with liver microsomes to identify vulnerable sites (e.g., thiophene oxidation) .
  • Prodrug strategies : Mask the sulfonamide with acetyl groups to enhance bioavailability .

Q. What in vitro assays are recommended to explore its pharmacological potential?

  • Enzyme inhibition assays : Test against carbonic anhydrase IX (a cancer target) using stopped-flow spectroscopy .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) with IC50 calculations .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Data Analysis and Interpretation

Q. How should researchers address conflicting bioactivity data across studies?

  • Dose-response validation : Ensure consistent compound purity and cell viability protocols.
  • Control compounds : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to benchmark activity .
  • Structural analogs : Compare results with derivatives lacking the thiophene or oxane group to isolate pharmacophores .

Q. What computational tools predict structure-activity relationships (SAR)?

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with activity .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over time to identify stable binding conformations .

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